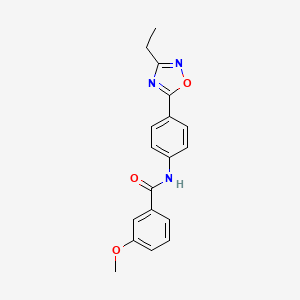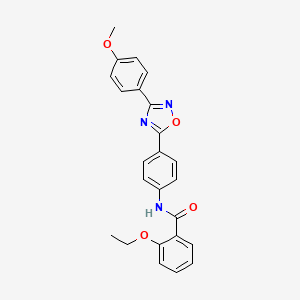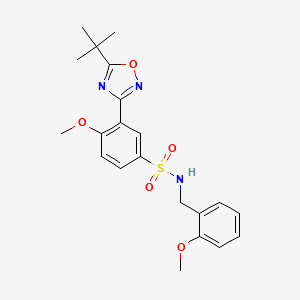
3-(3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide, also known as DETA-NONOate, is a chemical compound that has been extensively studied in scientific research. This compound is a nitric oxide donor, which means that it has the ability to release nitric oxide in the body. Nitric oxide is a molecule that plays an important role in a variety of physiological processes, including vasodilation, neurotransmission, and immune response. In
作用机制
3-(3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide releases nitric oxide in the body, which activates the enzyme guanylate cyclase. This enzyme then converts guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that is involved in a variety of physiological processes, including vasodilation, neurotransmission, and immune response.
Biochemical and Physiological Effects:
3-(3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce vasodilation, which can lower blood pressure. It has also been shown to have anti-inflammatory effects, which can reduce inflammation in the body. 3-(3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide has also been shown to have neuroprotective effects, which can protect against neurodegenerative diseases.
实验室实验的优点和局限性
3-(3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide has several advantages for lab experiments. It is a stable compound that can be stored for long periods of time. It is also easy to use and can be administered in a variety of ways, including intravenously and topically. However, 3-(3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide has some limitations for lab experiments. It can be difficult to control the release of nitric oxide from 3-(3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide, which can make it difficult to study the effects of nitric oxide on specific physiological processes.
未来方向
There are several future directions for the study of 3-(3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide. One direction is to study the effects of 3-(3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide on specific physiological processes, such as neurotransmission and immune response. Another direction is to study the effects of 3-(3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide on the development and progression of specific diseases, such as cancer and cardiovascular disease. Additionally, there is a need for the development of new methods for controlling the release of nitric oxide from 3-(3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide, which could improve its usefulness for lab experiments.
合成方法
The synthesis of 3-(3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide involves the reaction of diethylamine with 3-(3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid, followed by the addition of thiazole-2-carboxylic acid. The resulting compound is then treated with nitrous acid to produce 3-(3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide.
科学研究应用
3-(3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide has been used extensively in scientific research as a nitric oxide donor. It has been used to study the effects of nitric oxide on a variety of physiological processes, including vasodilation, neurotransmission, and immune response. 3-(3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide has also been used to study the role of nitric oxide in the development and progression of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
属性
IUPAC Name |
3-[3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-3-24-13-6-5-12(11-14(13)25-4-2)17-21-16(26-22-17)8-7-15(23)20-18-19-9-10-27-18/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQHUKHJFHKFDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=NC=CS3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


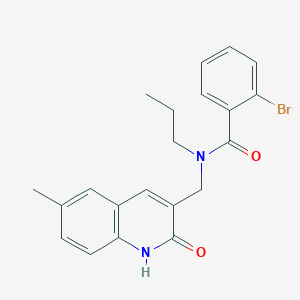
![8-bromo-N-(2-ethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7717295.png)

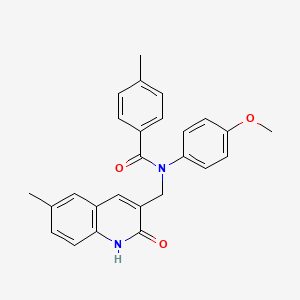
![N-(2H-1,3-benzodioxol-5-yl)-2-{4-[(butan-2-yl)sulfamoyl]phenoxy}acetamide](/img/structure/B7717328.png)


